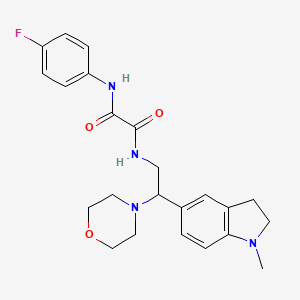

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl group at the N1 position and a substituted indoline-morpholine moiety at the N2 position.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-27-9-8-17-14-16(2-7-20(17)27)21(28-10-12-31-13-11-28)15-25-22(29)23(30)26-19-5-3-18(24)4-6-19/h2-7,14,21H,8-13,15H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSXFXRZVDALTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the indolin-5-yl and fluorophenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final oxalamide structure. Common reagents used in these reactions include coupling agents like carbodiimides and activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry and automated systems to ensure consistency and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is studied for its biological activity. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a valuable tool in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring and adjacent functional groups:

*Estimated based on structural similarity.

Functional and Pharmacological Differences

- Substituent Effects: Fluorophenyl vs. Methoxy/Ethoxyphenyl: The electron-withdrawing fluorine atom in the target compound may enhance metabolic stability compared to methoxy or ethoxy groups, which are more prone to oxidative metabolism . Morpholino vs.

Biological Activity :

- The CD4-mimetic compound BNM-III-170 demonstrates antiviral activity via gp120 binding, while S336 acts as an umami flavor enhancer via hTAS1R1/hTAS1R3 receptor agonism . The target compound’s indoline-morpholine structure suggests kinase or G-protein-coupled receptor (GPCR) modulation, though specific targets require validation.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 (No. 1768) undergo rapid hepatic metabolism without amide hydrolysis, likely due to oxidative modifications of aromatic/alkyl side chains . The fluorophenyl group in the target compound may slow oxidative degradation compared to methoxy analogs, extending half-life .

- Toxicity: Structural analogs such as S336 exhibit low toxicity (NOEL = 100 mg/kg/day in rats), suggesting a favorable safety profile for oxalamides with small aromatic substituents . However, the indoline and morpholino groups in the target compound may introduce novel toxicophores requiring dedicated evaluation.

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an oxalamide structure, which is known for its diverse pharmacological properties. The unique combination of functional groups within its molecular structure suggests a range of possible interactions with biological targets, making it a subject of ongoing research.

Molecular Characteristics

- Molecular Formula : C23H30F N4O2

- Molecular Weight : Approximately 394.519 g/mol

- CAS Number : 921924-41-6

The compound's structure includes a fluorophenyl group and an indolin moiety, which are significant for its biological activity.

Research indicates that compounds with oxalamide structures can exhibit various biological activities, including:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways, such as hexokinase, which is crucial in cancer metabolism .

- Receptor Modulation : The compound may act as a modulator of specific receptors, impacting signaling pathways that are often dysregulated in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that the compound exhibits selective toxicity towards tumor cells while sparing normal cells, which is a desirable property for anticancer agents.

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 7.5 | Moderate cytotoxicity observed |

| HeLa (Cervical Cancer) | 6.0 | Effective in reducing cell viability |

Case Studies and Research Findings

- Cancer Metabolism Targeting : A study explored the effects of halogenated derivatives of glucose analogs on glioblastoma cells, demonstrating that modifications at specific positions enhanced enzyme inhibition and cytotoxicity . This approach parallels the potential mechanisms by which this compound may operate.

- Fluorinated Compounds : Research has indicated that fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and improved binding affinity to target proteins. This is particularly relevant for compounds targeting metabolic enzymes like hexokinase .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | Acetamido group instead of fluorophenyl | Different biological activity due to acetamido substitution |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | Indole core; acts as a modulator | Specifically targets cannabinoid receptors |

These comparisons highlight how structural variations can lead to different biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.